Tectorigenin

Description

Tectorigenin has been reported in Iris tectorum, Iris milesii, and other organisms with data available.

Tectorigenin is an isoflavone from Pueraria thunbergiana, which induces differentiation and apoptosis in cancer cells. (NCI)

tectoridin is glycosylated form

Properties

IUPAC Name |

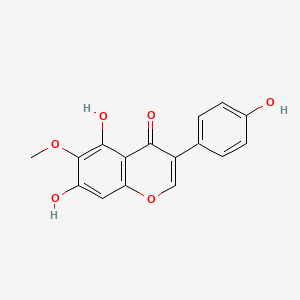

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCRPUNCUPUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203286 | |

| Record name | Tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-77-6 | |

| Record name | Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 548-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tectorigenin natural sources and extraction methods

An In-depth Technical Guide to Tectorigenin: Natural Sources, Extraction, and Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tectorigenin, an O-methylated isoflavone, is a bioactive compound found in a variety of medicinal plants. It has garnered significant interest within the scientific community for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the primary natural sources of tectorigenin, detailed methodologies for its extraction and purification, and an exploration of its modulation of key cellular signaling pathways. All quantitative data are summarized for comparative analysis, and experimental workflows and signaling pathways are visually represented to facilitate understanding.

Natural Sources of Tectorigenin

Tectorigenin is predominantly found in plants belonging to the Iridaceae and Fabaceae families. The rhizomes and flowers of these plants are particularly rich in this isoflavone.[1][2] A comprehensive list of notable plant sources is provided below.

Table 1: Prominent Natural Sources of Tectorigenin

| Family | Species Name | Common Name | Plant Part(s) |

| Iridaceae | Iris domestica (formerly Belamcanda chinensis) | Blackberry Lily, Leopard Lily | Rhizome |

| Iris tectorum | Roof Iris | Rhizome | |

| Iris spuria | Rhizome | ||

| Iris japonica | Fringed Iris | Rhizome | |

| Iris dichotoma | Rhizome | ||

| Iris germanica | German Iris | Rhizome | |

| Iris ensata | Japanese Iris | Rhizome | |

| Iris hungarica | Rhizome | ||

| Iris confusa | Rhizome | ||

| Iris pseudacorus | Yellow Iris | Rhizome | |

| Fabaceae | Pueraria lobata | Kudzu | Flower |

| (Leguminosae) | Pueraria thomsonii | Flower | |

| Pueraria thunbergiana | Flower | ||

| Dalbergia odorifera | Fragrant Rosewood | Leaves | |

| Dalbergia parviflora | Heartwood | ||

| Moraceae | Morus alba | White Mulberry | Velamen, Leaves |

| Campanulaceae | Codonopsis pilosula | Root | |

| Violaceae | Viola hondoensis | Aerial Parts | |

| Cyperaceae | Eleocharis dulcis | Water Chestnut | Peel |

| Glycyrrhiza | Glycyrrhiza uralensis | Chinese Licorice | Root |

Extraction and Purification of Tectorigenin

The extraction and subsequent purification of tectorigenin from its natural sources are critical steps for its study and potential therapeutic application. Various methods have been developed, ranging from conventional solvent extraction to more modern, efficiency-enhancing techniques.

Extraction Methodologies

Several methods are employed for the extraction of tectorigenin, each with its own set of advantages and disadvantages. Common solvents used for extraction include methanol, ethanol, and their aqueous solutions.[1]

2.1.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3] This technique generally leads to higher yields in shorter extraction times compared to conventional methods.

*Experimental Protocol: Ultrasound-Assisted Extraction of Tectorigenin from Iris tectorum

-

Sample Preparation: The plant material (e.g., rhizomes of Iris tectorum) is dried and ground to a fine powder (60-80 mesh).

-

Solvent Selection: A 70% (v/v) methanol in water solution is prepared as the extraction solvent.

-

Extraction Parameters:

-

Solvent to Solid Ratio: 15 mL of solvent is added for every 1 g of powdered plant material.

-

Temperature: The extraction is carried out at 45°C.

-

Ultrasound Power: An ultrasound power of 150 W is applied.

-

Extraction Time: The sample is sonicated for 45 minutes.

-

-

Post-Extraction: After sonication, the mixture is centrifuged to separate the supernatant from the solid plant debris. The supernatant, containing the extracted isoflavones, is collected for further purification.

2.1.2. Reflux Extraction

Reflux extraction is a conventional method that involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction vessel. This continuous process allows for efficient extraction at an elevated temperature.

Experimental Protocol: Reflux Extraction of Tectorigenin

-

Sample Preparation: The dried and powdered plant material is placed in a round-bottom flask.

-

Solvent Addition: An appropriate volume of solvent (e.g., 70% ethanol) is added to the flask.

-

Reflux Setup: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent.

-

Extraction: The extraction is typically carried out for a period of 2-4 hours.

-

Cooling and Filtration: After the extraction period, the mixture is cooled, and the extract is separated from the solid residue by filtration.

2.1.3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[1] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. This method avoids the use of organic solvents and is particularly suitable for heat-sensitive compounds.

Experimental Protocol: Supercritical Fluid Extraction of Tectorigenin

-

Sample Preparation: The dried and powdered plant material is packed into an extraction vessel.

-

SFE System Setup: The vessel is placed in a supercritical fluid extractor.

-

Extraction Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2) is used as the primary solvent.

-

Co-solvent: A modifier, such as ethanol, may be added to the CO2 to increase the solubility of the polar tectorigenin.

-

Temperature and Pressure: The extraction is performed at a specific temperature (e.g., 40-60°C) and pressure (e.g., 200-300 bar).

-

Flow Rate: The supercritical fluid is passed through the sample at a controlled flow rate.

-

-

Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

2.1.4. Acid Hydrolysis to Increase Tectorigenin Yield

Tectorigenin often exists in its glycosidic form, tectoridin, in plants. Acid hydrolysis can be employed to cleave the sugar moiety from tectoridin, thereby increasing the overall yield of tectorigenin.[2]

Experimental Protocol: Acid Hydrolysis

-

Initial Extraction: An initial extract is obtained using one of the methods described above.

-

Acidification: The extract is acidified, for instance, by adding sulfuric acid to a final concentration of 1% (w/v).[2]

-

Hydrolysis: The acidified extract is heated to facilitate the hydrolysis of tectoridin to tectorigenin.

-

Neutralization and Further Processing: The hydrolyzed extract is then neutralized and can be further purified.

Purification Methodologies

Crude extracts containing tectorigenin require further purification to isolate the compound of interest. Chromatographic techniques are most commonly employed for this purpose.

2.2.1. Column Chromatography

Column chromatography is a widely used technique for the purification of compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through the column.

Experimental Protocol: Column Chromatography Purification of Tectorigenin

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing pure tectorigenin.

-

Pooling and Evaporation: The pure fractions are pooled together, and the solvent is removed by evaporation to yield purified tectorigenin.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. It is an efficient method for the preparative isolation of natural products.

*Experimental Protocol: HSCCC Purification of Tectorigenin from Belamcanda chinensis

-

Solvent System Selection: A two-phase solvent system is selected. For example, a system composed of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) can be used.

-

HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the mobile phase is pumped through the column at a specific flow rate while the column is rotated at high speed.

-

Sample Injection: The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the instrument.

-

Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by HPLC to determine the purity of tectorigenin.

Quantitative Analysis of Tectorigenin

The yield of tectorigenin varies significantly depending on the plant source and the extraction method employed. The following tables summarize some of the reported quantitative data.

Table 2: Tectorigenin Yield from Various Plant Sources and Extraction Methods

| Plant Source | Extraction Method | Solvent | Yield |

| Belamcandae Rhizoma | Ultrasound-Assisted | 70% Ethanol | 0.387 mg/g |

| Pueraria thomsonii | Ionic-Liquid-Based Ultrasound-Assisted | - | ~0.15 mg/g |

| Pueraria thunbergiana (flower extract) | Acid Hydrolysis | H2SO4 | 17.10 µmol/g to 49.58 µmol/g |

| Belamcanda chinensis (rhizome) | High-Temperature, High-Pressure | Water and Ethanol | 5.62 - 7.30 mg/g |

Table 3: Tectorigenin Content in Different Iris Species

| Iris Species | Tectorigenin Content (mg/g) |

| Iris crocea | 1.08 - 2.54 |

| Iris ensata | 1.89 - 3.21 |

| Iris germanica | 4.56 - 8.84 |

| Iris kashmeriana | 2.13 - 4.12 |

| Iris spuria | 3.45 - 6.78 |

Modulation of Signaling Pathways by Tectorigenin

Tectorigenin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.[1] Understanding these mechanisms is crucial for the development of targeted therapies.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction, purification, and analysis of tectorigenin from a plant source.

Caption: General workflow for tectorigenin extraction and analysis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Tectorigenin has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[1] The mechanism often involves the suppression of the TLR4/MyD88-mediated activation of NF-κB.[4][5]

Caption: Tectorigenin's inhibition of the NF-κB signaling pathway.

Upregulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Tectorigenin has been found to upregulate this pathway, which may contribute to its protective effects in certain contexts, such as protecting human umbilical vein endothelial cells (HUVECs) from oxidative stress.[1]

Caption: Tectorigenin's upregulation of the PI3K/Akt signaling pathway.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as inflammation, proliferation, and apoptosis. Tectorigenin can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, leading to a reduction in inflammatory responses.[6][7]

Caption: Tectorigenin's inhibition of the MAPK signaling pathway.

Activation of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. Tectorigenin can activate PPARγ, leading to the inhibition of NF-κB and the activation of genes involved in bile acid transport, which is beneficial in conditions like cholestatic liver disease.[8]

Caption: Tectorigenin's activation of the PPARγ signaling pathway.

Conclusion

Tectorigenin is a promising natural compound with a well-documented presence in various medicinal plants and a range of demonstrated biological activities. This guide has provided an in-depth overview of its natural sources and detailed the methodologies for its extraction and purification, supported by quantitative data. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways provides a solid foundation for future research and development of tectorigenin-based therapeutics. The presented experimental protocols and visual diagrams serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 5. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectorigenin: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin, an O-methylated isoflavone, is a naturally occurring plant metabolite found in several medicinal herbs, including those from the Iris and Pueraria genera.[1][2][3][4] It is recognized for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the physicochemical properties of Tectorigenin and its modulation of key signaling pathways, presenting critical data for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the key physicochemical data for Tectorigenin.

Table 1: General and Chemical Properties of Tectorigenin

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | [1][3] |

| Synonyms | 4',5,7-Trihydroxy-6-methoxyisoflavone, Tectorigenine | [3][5] |

| CAS Number | 548-77-6 | [3] |

| Chemical Formula | C₁₆H₁₂O₆ | [1][3] |

| Molecular Weight | 300.26 g/mol | [1][3] |

| SMILES | COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | [3] |

| InChIKey | OBBCRPUNCUPUOS-UHFFFAOYSA-N | [3][5] |

Table 2: Physical and Solubility Properties of Tectorigenin

| Property | Value | Source(s) |

| Melting Point | 227-232 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | ||

| DMSO | ≥30 mg/mL | [6] |

| Acetonitrile | Soluble | [5] |

| Water | Poorly soluble | [7][8] |

| Phosphate Buffered Saline (PBS) | Limited solubility, often requires formulation enhancement | [8][9] |

| logP (predicted) | 2.6 | [3] |

| pKa (predicted) | 6.89 (most acidic), 9.53 (most basic) |

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments, based on established methods for flavonoids.

Melting Point Determination

The melting point of Tectorigenin can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of Tectorigenin is packed into a capillary tube to a height of 2-3 mm.[10][11][12]

-

The capillary tube is placed in the heating block of the melting point apparatus.[11][12]

-

The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.[10]

-

For an accurate measurement, the heating rate is slowed to 1-2°C/minute as the temperature approaches the expected melting point.[10][13]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[13]

Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of Tectorigenin is added to a known volume of the solvent (e.g., water, PBS, or organic solvent) in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[14]

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.[15]

-

The concentration of Tectorigenin in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Biological Activity and Signaling Pathways

Tectorigenin exerts its biological effects by modulating various intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Tectorigenin has been shown to inhibit the activation of this pathway.

-

Mechanism of Action: In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Tectorigenin can inhibit the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB.[1]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a wide range of stimuli, including stress and inflammation. Tectorigenin has been demonstrated to modulate the activity of key kinases within this pathway.

-

Mechanism of Action: The MAPK pathway consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Upon stimulation, a series of phosphorylation events activates these kinases, which in turn phosphorylate downstream transcription factors, leading to the expression of genes involved in inflammation and apoptosis. Tectorigenin has been shown to inhibit the phosphorylation of ERK and JNK, thereby downregulating the inflammatory response.[16][17][18]

Conclusion

Tectorigenin is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, underscores its potential for the development of novel therapeutics for a range of diseases. Further research, particularly in the areas of formulation development to improve aqueous solubility and bioavailability, will be crucial in translating the therapeutic potential of Tectorigenin into clinical applications.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tectorigenin | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. who.int [who.int]

- 16. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

Tectorigenin molecular structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectorigenin is an O-methylated isoflavone, a class of flavonoids, naturally occurring in a variety of plants, most notably in the rhizomes of Belamcanda chinensis (leopard lily), Iris tectorum, and Pueraria thunbergiana (arrowroot).[1][2] It is the aglycone form of tectoridin, which can be hydrolyzed to yield tectorigenin. Possessing a range of pharmacological properties, tectorigenin has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its molecular structure, chemical properties, relevant experimental protocols, and its role in key signaling pathways.

Molecular Structure and Chemical Formula

Tectorigenin is chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one.[1] Its structure consists of a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and a 4-hydroxyphenyl group at position 3.

Chemical Formula: C₁₆H₁₂O₆

Molecular Weight: 300.26 g/mol [3]

CAS Number: 548-77-6[3]

IUPAC Name: 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tectorigenin is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | [3] |

| Molecular Weight | 300.26 g/mol | [3] |

| Melting Point | 227 °C | |

| Boiling Point | 601.5 ± 55.0 °C at 760 mmHg | |

| Density | 1.512 g/cm³ | |

| Solubility | Soluble in DMSO, Acetonitrile | [3] |

| UV-Vis λmax | Characteristic isoflavone absorbance at ~260 nm | [4] |

| IC₅₀ (Hydroxyl Radical Scavenging) | 87 µg/mL | [3] |

| IC₅₀ (Superoxide Radical Scavenging) | 46.62 µg/mL | [3] |

Spectroscopic Characterization:

The structural elucidation of tectorigenin has been confirmed through various spectroscopic techniques, including:

-

UV-Visible Spectroscopy: As an isoflavone, tectorigenin exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 260 nm, which is indicative of the benzoyl structure within its chromophore.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the functional groups present in the tectorigenin molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR have been instrumental in determining the precise arrangement of protons and carbons in the tectorigenin structure, confirming the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), has been employed to determine the molecular weight of tectorigenin and to study its fragmentation patterns, aiding in its identification and analysis in complex mixtures.[5]

Experimental Protocols

Extraction and Isolation of Tectorigenin from Belamcanda chinensis

This protocol provides a general method for the extraction and isolation of tectorigenin from the rhizomes of Belamcanda chinensis.

Methodology:

-

Preparation of Plant Material: Dried rhizomes of Belamcanda chinensis are ground into a fine powder.

-

Extraction:

-

The powdered rhizomes are extracted with 70% ethanol using ultrasonic extraction or reflux extraction.[1] The process is typically repeated multiple times to ensure exhaustive extraction.

-

Alternatively, a high-temperature, high-pressure extraction method using water and ethanol can be employed for improved yield and reduced extraction time.

-

-

Acid Hydrolysis (Optional but Recommended): To increase the yield of tectorigenin, the crude extract can be subjected to acid hydrolysis to convert the naturally occurring tectoridin (tectorigenin-7-O-glucoside) into tectorigenin. This is achieved by adding a dilute acid (e.g., HCl or H₂SO₄) to the extract and heating the mixture.

-

Purification:

-

The crude extract is partitioned with an organic solvent such as chloroform or ethyl acetate to remove non-polar impurities.

-

The resulting fraction is then subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing pure tectorigenin are combined and the solvent is evaporated to yield the purified compound.

-

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of tectorigenin by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

-

Preparation of Solutions:

-

DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Tectorigenin Solutions: A stock solution of tectorigenin is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.

-

Standard: A known antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner as the tectorigenin solutions to serve as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, a fixed volume of the DPPH working solution is added to each well.

-

An equal volume of the tectorigenin solutions (or standard or blank solvent) is added to the respective wells.

-

The plate is shaken gently and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the tectorigenin sample or standard.

-

The IC₅₀ value (the concentration of tectorigenin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of tectorigenin.

-

Signaling Pathway Involvement

Tectorigenin has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and antioxidant effects. One of the well-documented mechanisms is its interference with the Toll-like receptor 4 (TLR4) signaling cascade.

Tectorigenin's Inhibition of the TLR4/NF-κB and MAPK Signaling Pathways

The following diagram illustrates the inhibitory effect of tectorigenin on the lipopolysaccharide (LPS)-induced inflammatory response mediated by the TLR4 receptor.

Caption: Tectorigenin inhibits LPS-induced inflammation via the TLR4/NF-κB and MAPK pathways.

Pathway Description:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the cell surface. This binding initiates a downstream signaling cascade involving the adaptor protein MyD88. MyD88 activation leads to the phosphorylation and activation of both the mitogen-activated protein kinase (MAPK) pathway (including ERK and JNK) and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and translocation of the nuclear factor-κB (NF-κB) dimer (p65/p50) into the nucleus. Once in the nucleus, active NF-κB promotes the transcription of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Tectorigenin exerts its anti-inflammatory effects by inhibiting multiple steps in this pathway, including the activation of TLR4, the phosphorylation of MAPKs, the activation of IKK, and the nuclear translocation of NF-κB.

Conclusion

Tectorigenin is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its pharmacological activities. This technical guide provides foundational information for researchers and drug development professionals working with this isoflavone. The summarized quantitative data, detailed experimental protocols, and the elucidated signaling pathway offer a solid starting point for further investigation into the therapeutic potential of tectorigenin. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for its potential application in various disease models.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of metabolites of tectoridin in-vivo and in-vitro by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectorigenin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectorigenin, a natural isoflavone abundant in the rhizomes of plants such as Belamcanda chinensis and Iris tectorum, has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Despite its therapeutic potential, the clinical application of tectorigenin is significantly hampered by its poor oral bioavailability and rapid metabolism. This technical guide provides an in-depth analysis of the current understanding of the bioavailability and pharmacokinetics of tectorigenin, drawing from preclinical in vivo and in vitro studies. It aims to serve as a comprehensive resource for researchers and professionals involved in drug development by summarizing quantitative pharmacokinetic data, detailing key experimental methodologies, and visualizing its metabolic pathways. A notable gap in the current research is the lack of human pharmacokinetic data, underscoring the need for future clinical investigation.

Bioavailability and Pharmacokinetic Profile

Pharmacokinetic studies, predominantly conducted in rodent models, consistently demonstrate that tectorigenin exhibits low oral bioavailability. This is primarily attributed to extensive first-pass metabolism in the intestine and liver.[1][2][3]

In Vivo Pharmacokinetic Parameters

Following oral administration in rats, tectorigenin is rapidly absorbed, as indicated by a short time to reach maximum plasma concentration (Tmax). However, the peak plasma concentration (Cmax) and the total systemic exposure, represented by the area under the plasma concentration-time curve (AUC), are generally low, confirming its poor bioavailability.[3] The presence of co-existing components in herbal extracts has been shown to potentially enhance the absorption of tectorigenin compared to the administration of the pure compound.[1]

Table 1: Pharmacokinetic Parameters of Tectorigenin in Rats Following Oral Administration

| Dosage (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC(0–t) (μmol/L·h) | Animal Model | Reference |

| 130 | 12.0 ± 0.63 | 0.23 ± 0.15 | 84.2 ± 8.15 | Male Sprague-Dawley rats | [3] |

Note: Data are presented as mean ± standard deviation.

Metabolism

The primary metabolic pathways for tectorigenin in rats are extensive phase II conjugation reactions, namely glucuronidation and sulfation.[2][3] Demethylation and methoxylation have also been identified as metabolic routes.[2][4] The resulting conjugated metabolites are the predominant forms found in plasma, with concentrations significantly exceeding that of the parent tectorigenin aglycone.[3] This extensive metabolism is a major contributor to its low oral bioavailability.

The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9, have been identified as the key enzymes responsible for the glucuronidation of tectorigenin in human liver microsomes.

Table 2: Pharmacokinetic Parameters of Tectorigenin and its Major Metabolites in Rats Following Oral Administration of Tectorigenin (130 mg/kg)

| Compound | Cmax (μmol/L) | Tmax (h) |

| Tectorigenin | 12.0 ± 0.63 | 0.23 ± 0.15 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 33.50 ± 4.89 | 0.75 ± 0.67 |

| Tectorigenin-4'-O-glucuronide (Te-4'G) | 3.28 ± 1.01 | 0.75 ± 0.67 |

| Tectorigenin-7-O-sulfate (Te-7S) | 12.80 ± 2.80 | 0.85 ± 1.54 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 6.20 ± 2.05 | 0.96 ± 0.68 |

| Tectorigenin-di-O-sulfate (Te-diS) | 4.42 ± 1.36 | 1.92 ± 2.15 |

Data adapted from Wang et al. (2013).[3] Values are presented as mean ± standard deviation.

The plasma concentration-time profiles of tectorigenin and its metabolites often exhibit double or triple peaks, suggesting the occurrence of enterohepatic recirculation.[3]

Role of Gut Microbiota

The gut microbiota plays a crucial role in the metabolism of isoflavone glycosides, such as tectoridin, which are precursors to tectorigenin. Intestinal bacteria can hydrolyze these glycosides to release the active aglycone, tectorigenin, which can then be absorbed.

In Vitro Permeability and Metabolism

Caco-2 Permeability

The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal absorption of drugs.[5] Studies using this model can provide insights into the passive diffusion and active transport mechanisms, including the potential involvement of efflux transporters like P-glycoprotein (P-gp). While specific Caco-2 permeability data for tectorigenin is not extensively detailed in the reviewed literature, this assay is a standard method to assess the intestinal permeability of compounds.[5][6] A high efflux ratio (Papp(B-A) / Papp(A-B)) in a Caco-2 assay would suggest that the compound is a substrate of an efflux transporter like P-gp, which could contribute to its low bioavailability.[6]

Human Liver Microsomes

In vitro studies using human liver microsomes (HLMs) are instrumental in elucidating the metabolic pathways and identifying the enzymes involved in a drug's metabolism.[7][8] Such studies have been crucial in identifying UGT1A1 and UGT1A9 as the primary enzymes responsible for tectorigenin's glucuronidation.[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of tectorigenin after oral administration.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Dosing: Tectorigenin, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered to rats via oral gavage at a specified dose (e.g., 130 mg/kg).[3]

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -80°C until analysis.[9]

-

Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol). An internal standard is added to the plasma sample before precipitation to ensure analytical accuracy. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[1][9]

-

Analysis: The concentrations of tectorigenin and its metabolites in the plasma samples are determined using a validated UPLC-MS/MS method.[1][3]

UPLC-MS/MS Method for Quantification in Plasma

Objective: To quantify the concentration of tectorigenin and its metabolites in rat plasma.

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[1][4]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 SB-C18).[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[4]

-

Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in both positive and negative ion modes to detect different analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for tectorigenin, its metabolites, and the internal standard are monitored.[1][4]

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolic pathways of tectorigenin and identify the enzymes involved.

Materials:

-

Pooled human liver microsomes (HLMs).[7]

-

Tectorigenin.

-

NADPH regenerating system (Cofactor for Phase I metabolism).

-

UDPGA (Cofactor for glucuronidation).

-

PAPS (Cofactor for sulfation).

-

Specific chemical inhibitors or recombinant human UGT enzymes to identify the contribution of individual enzyme isoforms.[7]

-

Potassium phosphate buffer (pH 7.4).

Procedure:

-

Incubation: Tectorigenin is incubated with HLMs in the presence of the appropriate cofactors in a temperature-controlled environment (37°C).[7][10]

-

Reaction Initiation and Termination: The reaction is initiated by adding the cofactor and terminated at various time points by adding a cold organic solvent (e.g., acetonitrile) to stop the enzymatic activity and precipitate the proteins.[10][11]

-

Sample Processing: The incubation mixture is centrifuged, and the supernatant is collected for analysis.

-

Analysis: The samples are analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.

Visualizations

Proposed Metabolic Pathway of Tectorigenin

Caption: Proposed metabolic pathway of Tectorigenin in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The available preclinical data consistently indicate that tectorigenin has poor oral bioavailability, primarily due to extensive phase II metabolism. While animal studies have provided valuable insights into its pharmacokinetic profile and metabolic fate, a significant knowledge gap exists regarding its behavior in humans. Future research should prioritize well-designed clinical trials to determine the pharmacokinetics of tectorigenin in human subjects.

Furthermore, a more detailed investigation into the role of drug transporters, such as P-glycoprotein and organic anion-transporting polypeptides (OATPs), in the absorption and disposition of tectorigenin is warranted. Understanding these mechanisms could pave the way for the development of strategies to enhance its bioavailability, such as co-administration with transporter inhibitors or the use of novel drug delivery systems. Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pharmaron.com [pharmaron.com]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

Tectorigenin mechanism of action in cellular models

An In-Depth Technical Guide on the Core Mechanism of Action of Tectorigenin in Cellular Models

Abstract

Tectorigenin, an O-methylated isoflavone primarily isolated from the rhizomes of Belamcanda chinensis and other plants like Iris tectorum, has demonstrated a wide array of pharmacological activities in preclinical cellular models.[1][2] Growing evidence highlights its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning tectorigenin's effects in various cellular contexts. It details its modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes quantitative data from multiple studies, outlines common experimental protocols for its investigation, and provides visual diagrams of its core mechanisms of action to support researchers, scientists, and drug development professionals.

Introduction

Tectorigenin (5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) is a natural flavonoid that has garnered significant attention for its therapeutic potential.[1] Its biological activities are multifaceted, stemming from its ability to interact with and modulate numerous intracellular signaling cascades that are often dysregulated in pathological conditions.[4] This guide focuses on the core mechanisms of action observed in in vitro cellular models, providing a foundational understanding for further research and development.

Core Mechanisms of Action

Anti-Inflammatory Effects

Tectorigenin exhibits potent anti-inflammatory properties across various cellular models by targeting key inflammatory pathways. A primary mechanism is the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5][6]

In models using lipopolysaccharide (LPS) or cytokine stimulation, tectorigenin has been shown to:

-

Inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][7]

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8][9]

-

Suppress the phosphorylation and activation of MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5][8][10]

-

Prevent the nuclear translocation of NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[1][7][10]

By inhibiting these pathways, tectorigenin effectively attenuates the inflammatory response in cell types such as macrophages, microglial cells, and keratinocytes.[5][6][8]

Anticancer Activity

Tectorigenin's anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit signaling pathways crucial for cancer cell survival and proliferation.

In several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231, MCF-7), tectorigenin induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway.[11][12][13] Key events include:

-

Generation of Reactive Oxygen Species (ROS): Tectorigenin treatment leads to an increase in intracellular ROS levels.[11][13]

-

Mitochondrial Dysfunction: The elevated ROS contributes to the loss of mitochondrial membrane potential (MMP).[11][14]

-

Cytochrome c Release: Disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytosol.[11][14]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspase-9, which in turn activates executioner caspase-3.[1][11][13] Activated caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.

Tectorigenin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[15][16] This mechanism has been clearly demonstrated in glioblastoma and breast cancer cells.[12][15] The key molecular events involve the modulation of crucial cell cycle regulatory proteins:

-

Upregulation of p21: Tectorigenin treatment significantly increases the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[15][16]

-

Inhibition of CDK4: The elevated p21 levels inhibit the activity of the Cyclin D/CDK4 complex.[15]

-

Reduced Retinoblastoma (RB) Phosphorylation: With CDK4 inhibited, the phosphorylation of the retinoblastoma protein (p-RB) is markedly reduced.[15][17]

-

G0/G1 Arrest: Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby arresting the cell cycle.[15]

The PI3K/Akt pathway is a central signaling node that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. Tectorigenin has been found to downregulate this pathway in various cancer models, including breast and ovarian cancer.[1][12][18] This inhibition contributes to its pro-apoptotic and anti-proliferative effects. By reducing the phosphorylation and activation of Akt, tectorigenin can suppress downstream survival signals and enhance the efficacy of other chemotherapeutic agents like paclitaxel.[1][18]

Antioxidant Properties

Paradoxically, while tectorigenin can induce ROS to trigger apoptosis in cancer cells, it also exhibits potent protective antioxidant effects in non-cancerous cells subjected to oxidative stress.[11][19] This dual role is concentration and cell-type dependent. In models of H₂O₂-induced oxidative stress, tectorigenin protects cells by:

-

Increasing the expression and activity of key antioxidant enzymes, including catalase, superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[19][20][21]

-

Reducing lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels.[21]

-

Activating pro-survival signaling pathways, such as PI3K/Akt and ERK/NF-κB, which in turn can upregulate antioxidant defenses.[19][21][22]

This protective mechanism is particularly relevant for its potential in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.[1][19]

Quantitative Data Summary

The efficacy of tectorigenin varies across different cell lines and experimental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: IC₅₀ Values of Tectorigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 21.19 mg/L (~70.6 µM) | 24 h | [11][13] |

| HepG2 | Hepatocellular Carcinoma | 11.06 mg/L (~36.8 µM) | 48 h | [11][13] |

| A2780 | Ovarian Cancer | 48.67 ± 0.31 µM | Not Specified | [18] |

| PC-3 | Prostate Cancer | ~0.08 µM | Not Specified | [1] |

| GBM-8401 | Glioblastoma | >100 µM | 24 h |[15] |

Table 2: Modulation of Key Cellular Markers by Tectorigenin

| Cellular Model | Stimulus | Marker | Effect | Reference |

|---|---|---|---|---|

| BV-2 Microglia | LPS | iNOS, COX-2, TNF-α, IL-6 | Expression Decreased | [5][7] |

| BV-2 Microglia | LPS | p-ERK, p-JNK | Phosphorylation Decreased | [5] |

| HepG2 Cells | None | Caspase-3, Caspase-9 | Activity Increased | [11][13] |

| GBM-8401 Cells | None | p21 | Expression Increased | [15] |

| GBM-8401 Cells | None | CDK4, p-RB | Expression Decreased | [15][17] |

| HUVECs | H₂O₂ | SOD, GSH-Px, Bcl-2 | Expression/Activity Increased | [21] |

| HUVECs | H₂O₂ | Bax, Cleaved Caspase-3 | Expression Decreased | [21] |

| MDA-MB-231 Cells| None | p-AKT, MMP-2, MMP-9 | Expression Decreased |[12] |

Key Experimental Protocols

The following sections detail standardized methodologies used to investigate the mechanisms of tectorigenin.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of tectorigenin (and/or a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[11][22]

Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as signaling kinases, apoptosis markers, and cell cycle regulators.

Methodology:

-

Protein Extraction: Following treatment, cells are washed and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. Protein bands are quantified using densitometry software.[5][15][22]

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with tectorigenin for the desired time.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.

-

Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a nucleic acid stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added.

-

Incubation: The cells are incubated in the dark for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The resulting data is plotted to show four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[11][12]

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tectoridin and Tectorigenin: A Review of Their Chemistry, Biological Activities and Molecular Mechanisms: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 6. Tectorigenin inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tectorigenin Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pro-apoptotic effects of tectorigenin on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. wjgnet.com [wjgnet.com]

- 15. mdpi.com [mdpi.com]

- 16. Tectorigenin Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]

- 19. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tectorigenin, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tectorigenin protect HUVECs from H2O2-induced oxidative stress injury by regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectorigenin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectorigenin, an O-methylated isoflavone primarily isolated from the rhizomes of Belamcanda chinensis and other medicinal plants like Pueraria thunbergiana, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, antioxidant, and bone-protective agent.[3][4][5] This technical guide provides an in-depth overview of the known biological activities of tectorigenin, focusing on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this multifaceted isoflavone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Activity

Tectorigenin exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[6] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two crucial mediators of inflammation.[6][7] This is achieved, in part, through the dose-dependent inhibition of cyclooxygenase-2 (COX-2) induction.[6]

Mechanism of Action

The anti-inflammatory effects of tectorigenin are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8] In lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, tectorigenin inhibits the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[8][9] It also attenuates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[9] Furthermore, tectorigenin has been shown to modulate the Toll-like receptor 4 (TLR4)/NF-κB pathway.[8]

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line/Model | IC50 / Effective Dose | Reference |

| Nitric Oxide (NO) Production | LPS-activated microglia | 9.3 µM | [6] |

| Carrageenan-Induced Paw Edema | Rat | 60 mg/kg | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-220 g)

-

Tectorigenin

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

Tectorigenin (e.g., 60 mg/kg) or vehicle control is administered orally.[3]

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.[3][10][11][12]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[3][10][11]

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Diagram: Anti-inflammatory Action

Anticancer Activity

Tectorigenin has demonstrated significant anticancer effects across a variety of cancer cell lines, including ovarian, breast, and glioblastoma.[6][13] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of proliferation and metastasis.[6]

Mechanism of Action

The anticancer properties of tectorigenin are mediated through the modulation of several critical signaling pathways. It has been shown to downregulate the PI3K/Akt and MAPK signaling pathways, which are often hyperactivated in cancer cells, leading to reduced proliferation and survival.[6][8] In paclitaxel-resistant ovarian cancer cells, tectorigenin enhances the efficacy of paclitaxel by downregulating the Akt/IKK/IκB/NF-κB signaling pathway.[8]

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Reference |

| A2780 | Ovarian Cancer | 48.67 ± 0.31 µM | [6] |

| MCF-7 | Breast Cancer | Dose- and time-dependent | [6] |

| MDA-MB-231 | Breast Cancer | Dose- and time-dependent | [6] |

| GBM-8401 | Glioblastoma | Induces G0/G1 cell cycle arrest | [6] |

| GBM-8901 | Glioblastoma | Induces G0/G1 cell cycle arrest | [6] |

| HCT116 | Colorectal Cancer | 141.0 µM | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Tectorigenin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of tectorigenin (e.g., 0-200 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Diagram: Anticancer Action

Neuroprotective Effects

Tectorigenin has demonstrated neuroprotective properties in various models of neuroinflammation and neurodegeneration.[5] It can mitigate neuronal damage induced by oxidative stress and inflammatory insults.[14]

Mechanism of Action

The neuroprotective effects of tectorigenin are linked to its anti-inflammatory and antioxidant activities within the central nervous system. It inhibits the activation of microglia, the primary immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.[9] In models of Parkinson's disease using SH-SY5Y cells, tectorigenin protects against MPP+-induced cytotoxicity by attenuating oxidative stress and enhancing antioxidant defense mechanisms.[14][15]

Quantitative Data: Neuroprotective Activity

| Assay | Cell Line | Effect | Reference |

| MPP+-induced cytotoxicity | SH-SY5Y | Attenuates cell death and LDH release | [15] |

| MPP+-induced apoptosis | SH-SY5Y | Reverses apoptosis | [15] |

Experimental Protocol: Neuroprotection in SH-SY5Y Cells

This in vitro model is commonly used to study Parkinson's disease.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Tectorigenin

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Reagents for cell viability (MTT) and apoptosis (e.g., Hoechst staining) assays

Procedure:

-

Culture SH-SY5Y cells to the desired confluency.

-

Pre-treat the cells with various concentrations of tectorigenin (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).[15]

-

Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the culture medium and incubate for 24 hours.[15]

-

Assess cell viability using the MTT assay as described previously.

-

Evaluate apoptosis by staining the cells with Hoechst 33342 and observing nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Antioxidant Activity

Tectorigenin possesses significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.[8]

Mechanism of Action

The antioxidant capacity of tectorigenin is attributed to its chemical structure, which allows it to donate electrons to neutralize free radicals.[8] It has been shown to scavenge DPPH, superoxide, and hydroxyl radicals.[16] Additionally, tectorigenin can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px).[8]

Quantitative Data: Antioxidant Activity

| Assay | IC50 / Scavenging Activity | Reference |

| DPPH Radical Scavenging | 54.3 ± 2.3% at 10 µg/mL | [8] |

| Intracellular ROS Scavenging | 63.2 ± 2.3% at 10 µg/mL | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.

Materials:

-

Tectorigenin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of tectorigenin in methanol.

-

In a 96-well plate, add a specific volume of each tectorigenin dilution (e.g., 100 µL).

-

Add a specific volume of DPPH solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A control with methanol instead of the sample is also measured.

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined from a plot of scavenging activity against the concentration of tectorigenin.

Bone-Protective Effects

Tectorigenin has demonstrated a dual role in bone metabolism, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[2] This suggests its potential as a therapeutic agent for bone-related disorders like osteoporosis.[17]

Mechanism of Action

Tectorigenin stimulates osteogenic differentiation through the activation of the bone morphogenetic protein (BMP) and MAPK signaling pathways.[2] It upregulates the expression of key osteogenic transcription factors. Conversely, it inhibits RANKL-induced osteoclastogenesis by suppressing the activation of MAPK and NF-κB, which are crucial for osteoclast differentiation and function.[2]

Quantitative Data: Bone-Protective Effects

| Assay | Cell Line/Model | Effect | Reference |

| Osteoclast Differentiation | Mouse Bone Marrow Macrophages | Dose-dependent inhibition | [17] |

| Bone Resorption | Ovariectomized mice | Decreases bone loss | [17] |

Experimental Protocol: Osteoclast Differentiation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of bone-resorbing osteoclasts.

Materials:

-

Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells

-

Alpha-MEM medium with 10% FBS

-

Recombinant murine M-CSF (macrophage colony-stimulating factor)

-

Recombinant murine RANKL (receptor activator of nuclear factor-kappa B ligand)

-

Tectorigenin

-

TRAP (tartrate-resistant acid phosphatase) staining kit

-

48-well plates

Procedure:

-

Seed BMMs or RAW 264.7 cells in a 48-well plate.

-

Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) for BMMs.

-

To induce osteoclast differentiation, add RANKL (e.g., 50-100 ng/mL) to the medium.

-

Treat the cells with various concentrations of tectorigenin.

-

Culture for 4-6 days, replacing the medium every 2 days.

-

Fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.

Signaling Pathway Diagram: Bone Remodeling

Conclusion